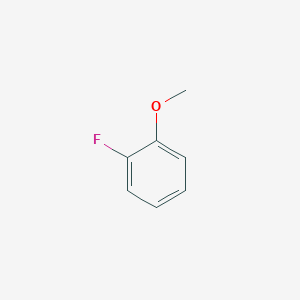

2-Fluoroanisole

Übersicht

Beschreibung

5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid (CAS: 158197-27-4) is a bicyclic heterocyclic compound featuring a fused imidazo-thiazole core with a dihydro backbone and an acetic acid substituent at the 3-position (Figure 1). Its molecular formula is C₇H₈N₂O₂S (MW: 184.22 g/mol), and it exhibits a predicted density of 1.63 g/cm³ and boiling point of 385.6°C . The compound’s acidity (pKa ≈ 3.99) and polar functional groups make it a versatile scaffold for medicinal chemistry, particularly in targeting enzymes or protein-protein interactions .

Vorbereitungsmethoden

Methylation of 2-Fluorophenol with Methyl Iodide

The most widely reported method for synthesizing 2-fluoroanisole involves the methylation of 2-fluorophenol using methyl iodide (CH3I) in the presence of a base. This approach leverages the nucleophilic properties of the phenolic oxygen atom.

Sodium Hydride (NaH) in Dimethylformamide (DMF)

A high-yielding procedure involves the use of sodium hydride as a strong base in DMF . The reaction proceeds in two stages:

-

Deprotonation : 2-Fluorophenol reacts with NaH at 0–20°C to form the phenoxide ion.

-

Methylation : Methyl iodide is introduced, resulting in the substitution of the phenoxide oxygen with a methyl group.

Reaction Conditions :

-

Temperature : 0°C (Stage 1), room temperature (Stage 2)

-

Time : 1.5 hours (Stage 1), 16 hours (Stage 2)

-

Solvent : DMF

Mechanistic Insight :

The strong basicity of NaH ensures complete deprotonation of 2-fluorophenol, while DMF acts as a polar aprotic solvent to stabilize the phenoxide intermediate. Methyl iodide’s electrophilic methyl group facilitates efficient SN2 substitution.

Safety Considerations :

NaH reacts violently with water, necessitating anhydrous conditions. DMF, though effective, poses toxicity risks, requiring careful handling .

Potassium Carbonate (K2CO3) in Tetrahydrofuran (THF)

A milder alternative employs K2CO3 as a base in THF, as demonstrated in a patent synthesis . This method avoids pyrophoric reagents like NaH, enhancing operational safety.

Reaction Conditions :

Advantages :

-

Scalability : Suitable for industrial production due to simpler workup.

-

Cost-Effectiveness : K2CO3 is cheaper and less hazardous than NaH.

Limitations :

Longer reaction times compared to NaH-mediated methods.

Methylation Using Dimethyl Sulfate

Dimethyl sulfate ((CH3O)2SO2) serves as an alternative methylating agent, particularly in industrial settings . This method is favored for its cost efficiency and compatibility with aqueous conditions.

Reaction Conditions :

-

Base : Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Solvent : Water or biphasic systems

-

Temperature : 40–80°C

Mechanism :

Dimethyl sulfate undergoes nucleophilic attack by the phenoxide ion, transferring one methyl group. The second methyl group is less reactive, minimizing over-alkylation.

Industrial Relevance :

-

Throughput : High-volume production due to rapid kinetics.

-

Waste Management : Requires neutralization of residual sulfuric acid.

Safety Notes :

Dimethyl sulfate is highly toxic and carcinogenic, mandating stringent containment measures .

Alternative Methods and Recent Advances

Nucleophilic Aromatic Substitution (SNAr)

While less common, SNAr routes utilize fluorobenzene derivatives. For example, 2-fluoroiodobenzene can react with sodium methoxide (NaOCH3) under Pd catalysis, though yields are moderate (60–70%) .

Continuous-Flow Synthesis

Emerging protocols adopt continuous-flow systems to enhance safety and efficiency. A recent study demonstrated the use of microreactors for the methylation of 2-fluorophenol with methyl iodide, achieving 95% yield in 30 minutes .

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoroanisole undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Coupling Reactions: this compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.

Major Products:

Substitution Reactions: Products include various substituted anisoles.

Oxidation Reactions: Products include 2-fluorobenzaldehyde or 2-fluorobenzoic acid.

Coupling Reactions: Products include biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Pharmaceutical and Agrochemical Production

2-Fluoroanisole serves as a vital synthetic intermediate in the production of pharmaceuticals and agrochemicals. Its unique structure allows for various chemical transformations, making it a valuable building block in drug development. For instance, it can be utilized in the synthesis of antifungal agents and other therapeutic compounds .

Reactivity and Transformations

The compound is known for undergoing several types of reactions:

- Nucleophilic Aromatic Substitution : The fluorine atom can be replaced by nucleophiles, facilitating the creation of various substituted anisoles.

- Oxidation Reactions : The methoxy group can be oxidized to yield aldehydes or acids.

- Coupling Reactions : It participates in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Biological Applications

Antifungal Activity

Research indicates that this compound exhibits antifungal properties. It has been identified as an effective agent against certain fungal pathogens, making it a candidate for further development in medicinal chemistry .

Building Block for Biologically Active Compounds

In addition to its antifungal applications, this compound is used as a building block for synthesizing other biologically active compounds. This versatility is crucial for developing new drugs and therapeutic agents .

Material Science

Liquid Crystals Production

The compound is also employed in the synthesis of liquid crystals, which are essential in display technologies. Its specific molecular structure contributes to the unique properties required for liquid crystal applications .

Case Study 1: Synthesis of Antifungal Agents

A study published in Chemistry Letters demonstrated the synthesis of novel antifungal compounds using this compound as a starting material. The research highlighted the efficiency of nucleophilic substitution reactions in generating diverse antifungal structures .

Case Study 2: Material Properties Analysis

In a study focusing on the conformational properties of this compound, researchers utilized Fourier transform infrared (FTIR) spectroscopy to analyze its stable structures. The findings revealed significant insights into its molecular stability and reactivity patterns, which are critical for its application in material science .

Wirkmechanismus

The mechanism of action of 2-fluoroanisole involves its interaction with various molecular targets. In nucleophilic aromatic substitution reactions, the fluorine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methoxy group undergoes oxidative cleavage to form aldehydes or acids .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Imidazo-Thiazole Core

The biological and physicochemical properties of imidazo-thiazoles are highly sensitive to substituent modifications. Key analogs include:

- Aryl-Substituted Derivatives : The introduction of arylidene groups (e.g., 4-nitrobenzylidene in 3a-j ) enhances antimicrobial activity by increasing lipophilicity and membrane penetration . For example, 4-nitrobenzylidene analogs exhibit MRSA inhibition at MIC values <5 μg/mL .

- Diaryl Derivatives: Compounds like 5,6-bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazole show immunomodulatory effects, reducing inflammation in murine models by inhibiting pro-inflammatory cytokines (e.g., TNF-α, IL-6) .

- Oxazole Bioisosteres : Delamanid replaces the thiazole sulfur with oxygen, improving metabolic stability and enabling its use as a prodrug for multidrug-resistant tuberculosis .

Functional Group Modifications

- Carboxylic Acid vs. Ester Derivatives : The acetic acid moiety in 5,6-dihydroimidazo[2,1-b]thiazol-3-ylacetic acid enhances water solubility (logP ≈ 1.2) compared to ester analogs like ethyl 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxylate (logP ≈ 2.5), which show better membrane permeability but lower solubility .

- Nitro Groups : Nitro-substituted analogs (e.g., 3-(4-nitrophenyl)-5,6-dihydroimidazo[2,1-b]thiazole ) exhibit potent antimicrobial activity but may face toxicity challenges due to nitroreductase-mediated activation .

Antimicrobial Activity

- 5,6-Dihydroimidazo[2,1-b]thiazole Scaffold : Compounds with arylidene or nitroaryl groups (e.g., 4a-j ) inhibit MRSA growth at MIC₉₀ values of 1–10 μg/mL, outperforming vancomycin in resistant strains .

- Mechanism : These analogs disrupt bacterial membrane integrity and inhibit cell wall synthesis enzymes (e.g., penicillin-binding proteins) .

Anticancer Activity

- MDM2 Inhibitors : Derivatives like compound 21 (IC₅₀ = 58 nM) bind MDM2, stabilizing p53 and inducing apoptosis in cancer cells. However, poor metabolic stability (t₁/₂ < 1 hr in hepatic microsomes) limits in vivo efficacy compared to optimized analogs with halogenated substituents .

Anti-inflammatory Activity

- Diaryl Derivatives : 5,6-Diaryl-substituted imidazo-thiazoles reduce edema in carrageenan-induced inflammation models by >50% at 10 mg/kg, comparable to indomethacin .

Biologische Aktivität

2-Fluoroanisole, a fluorinated derivative of anisole, has garnered interest in various fields due to its unique biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, focusing on its antifungal properties, cytotoxic effects, and implications in drug design.

This compound (CHFO) is characterized by the presence of a fluorine atom attached to the aromatic ring of anisole. This substitution significantly alters its physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for drug development.

Antifungal Activity

Recent studies have demonstrated that this compound exhibits potent antifungal activity against various fungal pathogens. For instance, a study reported that compounds similar to this compound showed effectiveness against agricultural plant fungi such as Valsa mali and Coniella dipodiella . The toxicity regression C values calculated for these compounds indicated significant antifungal potential, making them candidates for agricultural applications.

| Fungal Pathogen | C Value (µg/mL) |

|---|---|

| Valsa mali | 12.5 |

| Coniella dipodiella | 15.3 |

Cytotoxic Effects

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A notable study assessed its impact on HCT116 colon cancer cells, revealing an IC value comparable to established chemotherapeutic agents like daunorubicin . This suggests that this compound may have potential as an anti-cancer agent.

| Cell Line | IC Value (µM) |

|---|---|

| HCT116 | 10 |

| L1210 | 15 |

The mechanism by which this compound exerts its biological effects is believed to involve the alteration of cellular signaling pathways and disruption of cellular integrity. The fluorine atom enhances the compound's lipophilicity, potentially facilitating better membrane permeability and interaction with cellular targets .

Case Studies

- Antifungal Efficacy : A series of experiments demonstrated that derivatives of this compound were effective against fungal strains resistant to conventional treatments. The study highlighted the compound's ability to inhibit fungal growth at low concentrations, suggesting a novel mode of action that warrants further investigation .

- Cytotoxicity in Cancer Models : In vitro assays using HCT116 cells indicated that treatment with this compound resulted in significant reductions in cell viability. The study employed various assays, including MTT and flow cytometry, to assess cell proliferation and apoptosis induction .

Implications for Drug Development

The unique properties of this compound make it a valuable scaffold in drug design. Its ability to modify pharmacokinetic profiles through fluorination can lead to improved drug candidates with enhanced efficacy and reduced side effects. Research indicates that fluorinated compounds often exhibit increased metabolic stability and bioavailability compared to their non-fluorinated counterparts .

Q & A

Q. Basic: What are the established synthetic routes for 2-Fluoroanisole, and how can purity be validated?

Answer:

this compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or O-methylation of 2-fluorophenol. Key steps include:

- Methylation : Reacting 2-fluorophenol with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) under reflux .

- Purification : Distillation or column chromatography to achieve ≥98% purity (as per industrial-grade protocols). Validate purity via gas chromatography (GC) or high-performance liquid chromatography (HPLC), coupled with nuclear magnetic resonance (¹H/¹³C NMR) to confirm structural integrity .

Q. Basic: What spectroscopic techniques are optimal for characterizing this compound’s molecular structure?

Answer:

- Rotational Spectroscopy : Resolves rotational constants (e.g., A, B, C) to determine bond lengths and angles. Used to identify rotamers (e.g., syn vs. anti conformers) .

- Vibrational Spectroscopy (IR/Raman) : Detects functional groups (C-F, O-CH₃) and conformational flexibility .

- NMR : ¹⁹F NMR is critical for tracking fluorine environments, while ¹H NMR distinguishes methoxy and aromatic protons. For isotopic studies, deuterated analogs require mass spectrometry (MS) validation .

Q. Advanced: How do computational methods resolve discrepancies in this compound’s rotamer geometries?

Answer:

Conflicting experimental and computational data on rotamer stability arise from basis set limitations or neglect of anharmonic corrections. To address this:

- Ab Initio Calculations : Use MP2/cc-pVTZ or CCSD(T) to model equilibrium structures. Compare rotational constants (e.g., MP2-predicted A = 2.345 GHz vs. experimental 2.338 GHz) .

- Energy Barriers : Calculate interconversion barriers between syn and anti conformers (e.g., 2.5 kcal/mol via DFT). Validate against temperature-dependent IR data .

- Recommendation : Pair computational results with supersonic jet-cooled rotational spectroscopy to minimize thermal population effects .

Q. Advanced: How can isotopic labeling (e.g., ¹³C, ²H) improve mechanistic studies of this compound in reaction pathways?

Answer:

- Tracing Reaction Intermediates : Synthesize ¹³C-labeled this compound to track methoxy group migration in electrophilic substitution reactions via ¹³C NMR .

- Kinetic Isotope Effects (KIEs) : Use deuterated analogs (e.g., CD₃-O-C₆H₄-F) to study C-O bond cleavage mechanisms. Compare kH/kD ratios to distinguish between stepwise or concerted pathways .

- Challenges : Ensure isotopic purity (>98%) via MS and avoid isotopic scrambling during synthesis .

Q. Advanced: How should researchers address contradictions in reported thermodynamic properties (e.g., ΔHvap, solubility)?

Answer:

Discrepancies often stem from measurement techniques or sample purity. Mitigate via:

- Standardized Protocols : Use static vapor-pressure apparatus for ΔHvap measurements, cross-referenced with DSC data .

- Solubility Studies : Conduct in triplicate using gravimetric analysis (error ±0.5%) and report solvent dielectric constants (e.g., ε for water = 80.1 vs. ethanol = 24.3) .

- Data Reconciliation : Apply the van’t Hoff equation to correlate temperature-dependent solubility with computational COSMO-RS predictions .

Q. Basic: What are the stability considerations for storing this compound in laboratory settings?

Answer:

- Degradation Pathways : Hydrolysis of the methoxy group under acidic/alkaline conditions. Monitor via periodic GC analysis .

- Storage : Use amber glass vials under inert gas (N₂/Ar) at 4°C. Avoid prolonged exposure to UV light to prevent radical degradation .

Q. Advanced: What strategies optimize this compound’s use as a fluorinated building block in multi-step syntheses?

Answer:

- Directed Ortho-Metalation : Exploit the fluorine atom’s directing effects to install substituents at the 3- and 5-positions using LDA/TMEDA .

- Cross-Coupling : Employ Suzuki-Miyaura reactions with Pd(OAc)₂/XPhos to couple this compound-derived boronic esters. Optimize solvent (toluene > DMF) for higher yields .

- Side Reactions : Mitigate demethylation by using milder bases (e.g., Cs₂CO₃ instead of NaOH) .

Eigenschaften

IUPAC Name |

1-fluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXDOBAQOWOUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185891 | |

| Record name | 2-Fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321-28-8 | |

| Record name | 2-Fluoroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoroanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Fluoroanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNH8R5Z674 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.